2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16579570
InChI: InChI=1S/C8H8BrNO2.BrH/c1-12-8-6(7(11)5-9)3-2-4-10-8;/h2-4H,5H2,1H3;1H
SMILES:
Molecular Formula: C8H9Br2NO2
Molecular Weight: 310.97 g/mol

2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide

CAS No.:

Cat. No.: VC16579570

Molecular Formula: C8H9Br2NO2

Molecular Weight: 310.97 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide -

Specification

Molecular Formula C8H9Br2NO2
Molecular Weight 310.97 g/mol
IUPAC Name 2-bromo-1-(2-methoxypyridin-3-yl)ethanone;hydrobromide
Standard InChI InChI=1S/C8H8BrNO2.BrH/c1-12-8-6(7(11)5-9)3-2-4-10-8;/h2-4H,5H2,1H3;1H
Standard InChI Key ALYKYHFFTUISBQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC=N1)C(=O)CBr.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₈H₉Br₂NO₂, comprising a pyridine ring substituted with a methoxy group at the 2-position and an α-bromo ketone functional group. The hydrobromide salt form enhances its stability and solubility in polar solvents . Key identifiers include:

PropertyValueSource
CAS Registry Number1803587-81-6
IUPAC Name2-bromo-1-(2-methoxypyridin-3-yl)ethanone; hydrobromide
Molecular Weight310.97 g/mol
SMILESCOC1=NC=CC(=C1)C(=O)CBr.Br

Structural Isomerism

Positional isomerism significantly impacts the compound’s reactivity. Compared to its 4-methoxypyridin-3-yl analog (PubChem CID 44818471), the 2-methoxy substitution alters electronic distribution, reducing steric hindrance near the reactive ketone group . The 5-methoxypyridin-3-yl variant (PubChem CID 155978115) exhibits distinct hydrogen-bonding capabilities due to differences in methoxy group orientation .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the compound is typically synthesized via Friedel-Crafts acylation of 2-methoxypyridine with bromoacetyl bromide, followed by hydrobromic acid treatment to form the salt . Key steps include:

  • Acylation: 2-Methoxypyridine reacts with bromoacetyl bromide in anhydrous dichloromethane under catalytic Lewis acid conditions.

  • Salt Formation: The intermediate α-bromo ketone is treated with hydrobromic acid in ethanol to precipitate the hydrobromide salt .

Purification and Quality Control

The final product is purified via recrystallization from ethanol/water mixtures, achieving 95% purity as confirmed by HPLC . Impurities include unreacted starting materials and positional isomers, which are minimized through temperature-controlled crystallization .

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures above 200°C, releasing hydrogen bromide (HBr) and carbon oxides . Its melting point remains unspecified but is estimated to range between 160–180°C based on analogs .

Solubility and Reactivity

SolventSolubility (mg/mL)Notes
Water<1Poor solubility
Ethanol15–20Moderate solubility
DMSO>50High solubility

The α-bromo ketone moiety confers electrophilic reactivity, facilitating nucleophilic substitutions with amines or thiols . The methoxy group directs electrophilic aromatic substitution to the pyridine ring’s 5-position .

Applications in Research

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, it has been used to develop pyridine-based scaffolds targeting SARS-CoV-2 main protease .

Material Science

In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability in composites .

Hazard CategoryGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye DamageH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Exposure Controls

  • PPE: Nitrile gloves, safety goggles, and lab coats .

  • Ventilation: Use fume hoods to maintain airborne concentrations below 1 mg/m³ .

Regulatory and Environmental Considerations

Environmental Impact

No ecotoxicity data are available, but hydrolysis in water releases HBr, necessitating neutralization before disposal .

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